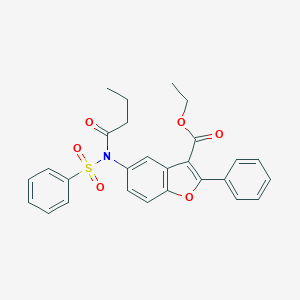

ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[benzenesulfonyl(butanoyl)amino]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6S/c1-3-11-24(29)28(35(31,32)21-14-9-6-10-15-21)20-16-17-23-22(18-20)25(27(30)33-4-2)26(34-23)19-12-7-5-8-13-19/h5-10,12-18H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENLVHAEHIMWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation with Benzenesulfonyl Chloride

The amine reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide:

Reaction Parameters :

-

Molar Ratio : 1:1.2 (amine:sulfonyl chloride).

-

Solvent : Dichloromethane or THF.

-

Time : 2–4 h.

Butyramido Side Chain Installation

The butyramido group is introduced via amide coupling between the sulfonamide and butyric acid. Carbodiimide-based coupling agents (e.g., EDCl, HOBt) facilitate this reaction:

Optimized Protocol :

-

Reagents : Butyric acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq).

-

Solvent : DMF or acetonitrile.

-

Temperature : 0°C → rt, 12 h.

Regioselectivity and Stereochemical Considerations

Regioselectivity in benzofuran synthesis is controlled by electronic and steric effects of substituents. Electron-donating groups (e.g., phenyl at position 2) direct electrophilic attack to the ortho position, ensuring correct ring closure. Stereochemical outcomes are influenced by the conformation of alkynyl sulfoxide precursors, with trans-addition favored in Pummerer reactions.

Analytical Validation and Characterization

Final compounds are validated using:

-

NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirm substituent integration and regiochemistry.

-

LC-MS : Molecular ion peaks ([M+H]<sup>+</sup>) align with theoretical masses (e.g., m/z 421.5 for C<sub>23</sub>H<sub>19</sub>NO<sub>5</sub>S).

-

X-ray Crystallography : Resolves ambiguities in sulfonamide orientation.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

For bulk synthesis, flow chemistry is preferred to enhance reproducibility and safety. Key factors include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as esters to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new amides or sulfonamides.

Scientific Research Applications

Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzofuran derivatives.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two compounds from Life Chemicals’ catalog that share structural homology with the target molecule (Table 1). These analogs differ in substituents at the benzofuran core and sulfonamide/ester groups, influencing their physicochemical and biological properties.

Table 1: Structural Comparison of Benzofuran Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate (Target) | Not provided | C₂₆H₂₄N₂O₆S | Reference compound: 2-phenyl, ethyl ester, N-phenylsulfonylbutyramido |

| 2-Methoxyethyl 2-methyl-5-((4-methylphenyl)sulfonamido)benzofuran-3-carboxylate | 332072-87-4 | C₂₀H₂₁NO₆S | 2-methyl substituent, 4-methylphenyl sulfonamide, 2-methoxyethyl ester (vs. ethyl ester) |

| Methyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate | 448213-92-1 | C₂₅H₂₉NO₆S | 2-methyl substituent, 4-tert-butylphenyl sulfonamide, methyl ester (vs. ethyl ester) |

Key Comparative Insights

The 2-phenyl group in the target compound introduces greater steric bulk compared to the 2-methyl analogs, which may influence binding affinity in biological targets.

Sulfonamide Modifications :

- The N-phenylsulfonylbutyramido group in the target compound differs from the 4-methylphenyl sulfonamide (CAS 332072-87-4) and 4-tert-butylphenyl sulfonamide (CAS 448213-92-1). The tert-butyl group in the latter increases hydrophobicity, while the methyl group in the former may slightly enhance metabolic stability .

Potential Biological Implications: Sulfonamide-containing benzofurans are often explored as tyrosine kinase inhibitors or COX-2 inhibitors. The target compound’s phenylsulfonylbutyramido moiety may offer stronger hydrogen-bonding interactions with enzyme active sites compared to simpler sulfonamides in analogs .

Research Findings and Limitations

- Synthetic Accessibility : The ester and sulfonamide groups in these compounds suggest straightforward synthetic routes via condensation or sulfonation reactions, though steric hindrance from the 2-phenyl group in the target compound may require optimized conditions.

- Data Gaps: The evidence lacks experimental data (e.g., IC₅₀ values, solubility, crystallographic structures) for these compounds.

Biological Activity

Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C26H25NO5S

- Molecular Weight : 455.55 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

Research indicates that compounds similar to this compound exhibit a variety of biological activities, primarily through the following mechanisms:

- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structural motifs have been shown to inhibit HDAC activity, leading to increased acetylation of histones and altered gene expression profiles. This mechanism is crucial in cancer therapy as it can induce cell cycle arrest and apoptosis in tumor cells .

- Antitumor Activity : Studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have been reported to induce apoptosis through mitochondrial pathways and inhibit proliferation by disrupting cell cycle progression .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study involving a series of benzofuran derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several human cancer cell lines, including breast and colon cancer cells. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .

- Mechanistic Insights : Another investigation focused on the mechanism of action revealed that the compound induced G0/G1 phase arrest in the cell cycle and triggered apoptosis through activation of caspase pathways. This finding underscores the potential for using such compounds in therapeutic strategies targeting cancer .

- Inflammation Models : In vivo models assessing anti-inflammatory activity showed that treatment with related compounds led to significant reductions in edema and inflammatory markers, suggesting a viable path for therapeutic intervention in diseases characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.